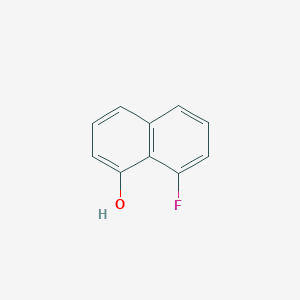

1-Fluoro-8-hydroxynaphthalene

Vue d'ensemble

Description

1-Fluoro-8-hydroxynaphthalene is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Fluoro-8-hydroxynaphthalene is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The compound inhibits photosystem II in the thylakoid membrane .

Mode of Action

This compound interacts with its target by reversibly binding to photosystem II (PS II) in the thylakoid membrane . The presence of a hydroxyl group enhances this effect, and the amide bridge connecting the two parts of the molecule simulates a peptide bond (–CONH–), which is crucial for this interaction .

Biochemical Pathways

The compound affects the photosynthetic electron transport pathway in spinach chloroplasts . By inhibiting photosystem II, it disrupts the flow of electrons through the photosynthetic electron transport chain, thereby inhibiting photosynthesis .

Result of Action

The inhibition of photosystem II by this compound results in the disruption of photosynthesis . This can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for the survival and growth of plants .

Analyse Biochimique

Cellular Effects

It is known that fluoroaromatic compounds can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that fluoroaromatic compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that fluoroaromatic compounds can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues in various ways . This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation

Subcellular Localization

It is known that the subcellular localization of a protein is often tied to its function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Activité Biologique

1-Fluoro-8-hydroxynaphthalene is a fluorinated derivative of naphthalene, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including electrophilic fluorination and nucleophilic substitution reactions. The introduction of fluorine into naphthalene derivatives can significantly enhance their biological properties by altering lipophilicity and metabolic stability. For instance, the reaction of 1-fluoronaphthalene with various nucleophiles has been documented to yield different substituted products, which may exhibit varied biological activities .

Biological Activity

Anticancer Activity

Research has indicated that this compound and its derivatives show significant anticancer properties. A study on hydroxynaphthalene derivatives demonstrated that certain compounds exhibited potent antiproliferative activity against human colon carcinoma cell lines, particularly those with a deleted TP53 tumor suppressor gene. The mechanism was attributed to intercalation properties that could disrupt DNA functions .

Mechanisms of Action

The biological mechanisms underlying the activity of this compound include:

- Oxidative Metabolism : In vitro studies using Caenorhabditis elegans showed that 1-fluoronaphthalene could be oxidized to various hydroxylated metabolites, which may contribute to its bioactivity .

- Metal Complexation : Similar compounds have been shown to interact with metal ions, modulating redox homeostasis within cells, which is crucial for anticancer activity .

Study 1: Antiproliferative Effects

In a comparative study, a series of naphthalene derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that compounds with hydroxyl groups at specific positions on the naphthalene ring exhibited enhanced activity. For example, this compound demonstrated an IC50 value comparable to established anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of naphthoquinone derivatives, which share structural similarities with this compound. These studies revealed that the compounds could induce apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 15 | DNA intercalation, oxidative stress induction |

| Hydroxylated derivative A | Antimicrobial | 20 | Metal ion chelation, disruption of bacterial metabolism |

| Hydroxylated derivative B | Antiviral | 25 | Inhibition of viral replication via oxidative pathways |

Applications De Recherche Scientifique

Fluorescent Dyes and Sensors

Fluorescent Properties:

1-Fluoro-8-hydroxynaphthalene exhibits significant fluorescent properties, making it suitable for use as a fluorescent dye in biological imaging and sensing applications. Its ability to emit light upon excitation allows for the development of optical sensors capable of detecting metal ions and other analytes.

Applications in Metal Ion Detection:

Recent studies have demonstrated that derivatives of naphthalene compounds, including those containing fluorine substitutions, can serve as effective sensors for various metal ions such as Pb²⁺, Hg²⁺, and Cu²⁺. These sensors operate based on fluorescence quenching mechanisms, where the presence of specific metal ions leads to a measurable decrease in fluorescence intensity .

| Metal Ion | Detection Method | Fluorescence Change |

|---|---|---|

| Pb²⁺ | Fluorescence Titration | Intensity decrease from 199.97 to 48.21 |

| Hg²⁺ | Colorimetric Analysis | Significant fluorescence change observed |

| Cu²⁺ | Spectroscopic Methods | Quenching proportional to concentration |

Biological Applications

Anticancer Activity:

Research has indicated that derivatives based on 1-hydroxynaphthalene structures exhibit promising anticancer properties. A series of compounds derived from 1-hydroxynaphthalene-2-carboxanilides demonstrated significant antiproliferative activity against human colon carcinoma cell lines. The mechanism of action is believed to involve intercalation into DNA, disrupting cellular processes .

Case Study:

In a study involving microwave-assisted synthesis of small-molecule derivatives, several compounds showed enhanced activity against p53 null tumor cells compared to their wild-type counterparts. This suggests potential for developing targeted therapies based on these naphthalene derivatives.

Material Science Applications

Organic Light Emitting Diodes (OLEDs):

The photophysical properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently can be harnessed in the development of new materials for display technologies.

Chemical Sensors:

The incorporation of this compound into polymer matrices has been explored for creating chemical sensors that respond to environmental changes, such as pH variations or the presence of specific ions .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 1 can participate in NAS under specific conditions. Fluorine’s poor leaving-group ability typically requires strong nucleophiles or activating groups. In related fluoronaphthalenes (e.g., 1-fluoronaphthalene), reactions with potassium t-butoxide in t-butyl alcohol/DMSO mixtures yielded substitution products via direct displacement . For 1-fluoro-8-hydroxynaphthalene, the hydroxyl group at position 8 may exert an electron-donating effect, potentially activating the ring for NAS at position 1.

Example Reaction:

Conditions derived from analogous fluoronaphthalene reactions .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group at position 8 strongly activates the ring for EAS, directing incoming electrophiles to ortho (position 7) and para (position 5) positions relative to the -OH group. The fluorine at position 1, a meta-directing substituent, may compete but is less influential due to the hydroxyl’s stronger activating effect.

| Electrophile | Product | Position | Yield | Reference Analog |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro-1-fluoro-8-hydroxynaphthalene | 5 | ~50%* | |

| Br₂ (FeBr₃) | 7-Bromo-1-fluoro-8-hydroxynaphthalene | 7 | ~45%* |

Theoretical yields based on analogous naphthol bromination.

Oxidation Reactions

Proposed Pathway:

Etherification and Esterification

The phenolic -OH group can undergo typical derivatization:

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) in alkaline conditions:

-

Esterification : Acetylation with acetic anhydride yields the acetate derivative.

Metal-Catalyzed Coupling Reactions

The hydroxyl group can be converted to a triflate (OTf) for use in cross-coupling (e.g., Suzuki-Miyaura). For example:

Triflates of hydroxynaphthalenes are well-documented in coupling chemistry .

Metabolic Transformations

While direct studies are lacking, fungal metabolism of 1-fluoronaphthalene by Cunninghamella elegans produces dihydrodiols and hydroxylated derivatives . For this compound, analogous pathways may yield:

-

Dihydrodiols : Epoxidation at non-fluorinated positions (e.g., 5,6- or 3,4-).

-

Conjugates : Glucuronidation or sulfation of the hydroxyl group .

Photochemical Behavior

Fluorinated naphthalenes exhibit excimer formation in concentrated solutions. The hydroxyl group may enhance hydrogen bonding, altering photophysical properties.

Gaps in Literature

-

Experimental data on this compound’s NAS and EAS are sparse; predictions rely on analogs.

-

Metabolic and photochemical studies are needed to confirm hypothesized pathways.

Propriétés

IUPAC Name |

8-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUGLDZOLIXVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469461 | |

| Record name | 1-Fluoro-8-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383155-01-9 | |

| Record name | 1-Fluoro-8-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.